3-(3-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC13571853
Molecular Formula: C10H9ClFN3O
Molecular Weight: 241.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9ClFN3O |
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Molecular Weight | 241.65 g/mol |
IUPAC Name | 3-(3-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine |
Standard InChI | InChI=1S/C10H9ClFN3O/c1-15-5-9(13)10(14-15)16-6-2-3-8(12)7(11)4-6/h2-5H,13H2,1H3 |
Standard InChI Key | BTZFKNGZNHRTDU-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N |
Canonical SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₀H₉ClFN₃O, with a molecular weight of 241.65 g/mol. Its IUPAC name, 3-(3-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine, reflects the connectivity of substituents (Figure 1). Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1429417-74-2 | |
SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N | |
InChI Key | BTZFKNGZNHRTDU-UHFFFAOYSA-N | |
PubChem CID | 97298318 |
The crystal structure remains unreported, but computational models suggest a planar pyrazole ring with the phenoxy group oriented perpendicularly, facilitating π-π stacking interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. A common pathway includes:
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Condensation: Reacting 3-chloro-4-fluoroaniline with a methyl-substituted pyrazole intermediate under basic conditions.
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Etherification: Introducing the phenoxy group via nucleophilic substitution using a chlorinated or fluorinated aryl halide .
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Purification: Recrystallization or column chromatography to isolate the final product .
Industrial-scale production employs continuous flow reactors to optimize yield (reported ~60–75%) and minimize byproducts .
Physicochemical Properties
Stability and Solubility
The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture . Solubility data:
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
DMSO | 25–30 |
Ethanol | 10–15 |
Its low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for biomedical applications .
Biological Activity and Applications
Agricultural Uses
Pyrazole derivatives are explored as herbicides and insecticides. The electronegative chlorine and fluorine atoms improve lipid membrane penetration, targeting pest-specific enzymes .
Comparative Analysis with Analogues
Structural Modifications
Replacing the 3-chloro-4-fluorophenoxy group with 2-chloro-4-fluorophenoxy (as in ) reduces metabolic stability but increases herbicidal activity . Methylation at the pyrazole N1 position enhances bioavailability compared to unmethylated counterparts .
Future Directions
Further research should prioritize:
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In vivo toxicity studies to assess therapeutic potential.
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Co-crystallization with target enzymes to elucidate binding modes.
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Green chemistry approaches to optimize synthetic routes.
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